1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17F2NO2S and its molecular weight is 337.38. The purity is usually 95%.
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Scientific Research Applications
Analytical and Colorimetric Applications
A study by Gérard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions. This research led to the development of a new colorimetric assay of lipid peroxidation, showcasing the potential of methanesulfonic acid derivatives in analytical applications. The assay is designed to measure malondialdehyde and 4-hydroxyalkenals, providing a method to assess lipid peroxidation levels in biological samples Gérard-Monnier et al., 1998.
Synthetic Applications and Catalysis
Liu et al. (2009) demonstrated the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane. This method produces enantiopure fluorobis(phenylsulfonyl)methylated compounds with potential applications in medicinal chemistry and drug synthesis. The process involves the use of an iridium catalyst, highlighting the compound's utility in organic synthesis and catalysis Liu et al., 2009.
Nucleophilic Addition and Michael Reaction
The work by Prakash et al. (2008) on the 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds under mild conditions showcases the compound's reactivity. This study illustrates the utility of fluoro(phenylsulfonyl)methane derivatives in the Michael addition, a fundamental reaction in organic chemistry for constructing carbon-carbon bonds Prakash et al., 2008.
Fluoromethylation and Medicinal Chemistry Applications
Mizuta et al. (2007) reported on the enantioselective monofluoromethylation reaction using 1-fluorobis(phenylsulfonyl)methane, combined with a Mannich-type reaction. This catalytic protocol allows for the synthesis of compounds with potential applications in medicinal chemistry, showcasing the flexibility of fluoro(phenylsulfonyl)methane derivatives in complex organic synthesis Mizuta et al., 2007.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-15-5-1-13(2-6-15)11-23(21,22)20-12-17(9-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVJOKGUTGPZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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